Cas no 126006-75-5 (2-[(biphenyl-4-yloxy)acetyl]-N-phenylhydrazinecarbothioamide)

2-[(biphenyl-4-yloxy)acetyl]-N-phenylhydrazinecarbothioamide structure
126006-75-5 structure
Product Name:2-[(biphenyl-4-yloxy)acetyl]-N-phenylhydrazinecarbothioamide
CAS No:126006-75-5
MF:C21H19N3O2S
MW:377.459463357925
CID:1218989
PubChem ID:3079551
Update Time:2025-04-20

2-[(biphenyl-4-yloxy)acetyl]-N-phenylhydrazinecarbothioamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(biphenyl-4-yloxy)acetyl]-N-phenylhydrazinecarbothioamide
    • 1-phenyl-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea
    • 126006-75-5
    • AKOS003437317
    • Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide
    • ((1,1'-Biphenyl)-4-yloxy)acetic acid 2-((phenylamino)thioxomethyl)hydrazide
    • DTXSID00155044
    • Inchi: 1S/C21H19N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25)(H2,22,24,27)
    • InChI Key: JDPQNXYZJFEVJX-UHFFFAOYSA-N
    • SMILES: S=C(NNC(COC1C=CC(=CC=1)C1C=CC=CC=1)=O)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 377.11997
  • Monoisotopic Mass: 377.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 94.5Ų

Experimental Properties

  • PSA: 62.39
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